molecular formula C23H41N7O10S B14222869 L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine CAS No. 632331-07-8

L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine

Cat. No.: B14222869
CAS No.: 632331-07-8
M. Wt: 607.7 g/mol
InChI Key: NWXSCKPQYQNZEJ-DCVCJNGCSA-N
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Description

L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine is a synthetic peptide composed of six amino acids: threonine, serine, glycine, methionine, valine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers like water or triisopropylsilane.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification of the final product is achieved through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using oligonucleotides and DNA polymerase.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The exact molecular targets and pathways involved can vary, but typically include binding to specific proteins or nucleic acids, altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

    L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another synthetic peptide with a similar structure but different amino acid composition.

    L-Seryl-L-threonylglycyl-L-isoleucyl-L-seryl-L-valyl-L-prolylglycyl-L-prolyl-L-methionylglycyl-L: A longer peptide with additional amino acids.

Uniqueness

L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophilic and hydrophobic residues allows for diverse interactions with other molecules, making it a versatile tool in research and industry.

Properties

CAS No.

632331-07-8

Molecular Formula

C23H41N7O10S

Molecular Weight

607.7 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C23H41N7O10S/c1-11(2)19(23(40)27-9-17(35)36)30-16(34)8-25-20(37)13(5-6-41-4)28-15(33)7-26-21(38)14(10-31)29-22(39)18(24)12(3)32/h11-14,18-19,31-32H,5-10,24H2,1-4H3,(H,25,37)(H,26,38)(H,27,40)(H,28,33)(H,29,39)(H,30,34)(H,35,36)/t12-,13+,14+,18+,19+/m1/s1

InChI Key

NWXSCKPQYQNZEJ-DCVCJNGCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N

Origin of Product

United States

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